1-(Tert-butylselanyl)butane
Description
1-(Tert-butylselanyl)butane (C₄H₉-Se-C(CH₃)₃) is an organoselenium compound characterized by a butane chain substituted with a tert-butylselanyl (-Se-C(CH₃)₃) group. Selenium, a Group 16 element, imparts unique physicochemical properties compared to oxygen or sulfur analogs. The tert-butyl group introduces steric bulk, influencing reactivity and stability.
Organoselenium compounds are notable for their applications in organic synthesis, catalysis, and medicinal chemistry due to selenium’s polarizability and redox activity. The tert-butylselanyl moiety may act as a leaving group or stabilizer in reactions, though specific applications require further study.
Properties
CAS No. |
62036-63-9 |
|---|---|
Molecular Formula |
C8H18Se |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-tert-butylselanylbutane |
InChI |
InChI=1S/C8H18Se/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 |
InChI Key |
FUFXKHSSVJCLQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se]C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butylselanyl)butane can be synthesized through several methods. One common approach involves the reaction of tert-butylselenol with 1-bromobutane under suitable conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the selenol and facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for 1-(Tert-butylselanyl)butane are not well-documented, the general principles of organoselenium compound synthesis can be applied. Industrial production may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylselanyl)butane undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The tert-butylselanyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
1-(Tert-butylselanyl)butane has several scientific research applications, including:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-selenium bonds.
Medicinal Chemistry: Organoselenium compounds, including 1-(Tert-butylselanyl)butane, are investigated for their potential therapeutic properties, such as antioxidant and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butylselanyl)butane involves its ability to participate in redox reactions due to the presence of the selenium atom. Selenium can undergo oxidation and reduction, allowing the compound to act as an antioxidant. Additionally, the tert-butylselanyl group can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
- 1-Tert-butoxybutane (ether, -O-C(CH₃)₃)
- 1-[(Difluoromethyl)thio]-butane (thioether, -S-CF₂H)
- 1-(4-Iodophenyl)butane (aromatic substitution, -C₆H₄-I)
Table 1: Structural and Functional Comparisons
| Compound | Functional Group | Key Features |
|---|---|---|
| 1-(Tert-butylselanyl)butane | -Se-C(CH₃)₃ | High polarizability, moderate steric hindrance, potential redox activity. |
| 1-Tert-butoxybutane | -O-C(CH₃)₃ | High electronegativity, strong steric shielding, low leaving group ability. |
| 1-[(Difluoromethyl)thio]-butane | -S-CF₂H | Moderate polarizability, fluorinated substituent enhances stability. |
| 1-(4-Iodophenyl)butane | -C₆H₄-I | Aromatic ring with heavy atom (I), high molecular weight, low reactivity. |
Physical Properties
Boiling Points and Molecular Weight Trends :
- Selenium vs. Sulfur/Oxygen : Selenium’s larger atomic size increases molecular weight and polarizability compared to sulfur and oxygen, leading to higher boiling points. For example, thioethers (S) generally boil at lower temperatures than selanyl analogs, while ethers (O) exhibit even lower boiling points due to weaker intermolecular forces .
- Aromatic vs. Aliphatic Substituents : 1-(4-Iodophenyl)butane (aromatic) has a higher boiling point than aliphatic analogs due to increased molecular weight and π-π interactions .
Table 2: Estimated Physical Properties
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